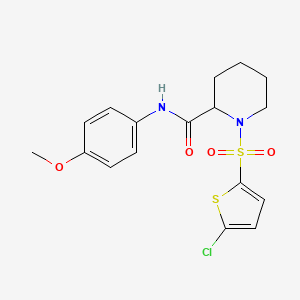
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxyphenyl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxyphenyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C17H19ClN2O4S2 and its molecular weight is 414.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxyphenyl)piperidine-2-carboxamide, identified by its CAS number 1099767-38-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is C17H19ClN2O4S2 with a molecular weight of 414.9 g/mol. The structure features a piperidine ring, a sulfonyl group, and a chlorothiophene moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1099767-38-0 |
| Molecular Formula | C17H19ClN2O4S2 |
| Molecular Weight | 414.9 g/mol |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties. Below are key findings from various studies:
Antimicrobial Activity
- Antibacterial Properties : Studies have shown that compounds with similar structures exhibit significant antibacterial activity against strains such as Salmonella typhi and Staphylococcus aureus. The sulfonamide group is often associated with enhanced antibacterial effects due to its ability to inhibit bacterial enzyme systems .
- Mechanism of Action : The proposed mechanism involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to impaired DNA synthesis and bacterial growth cessation .
Anticancer Activity
- Cell Line Studies : In vitro studies have indicated that the compound may induce apoptosis in cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7), showing dose-dependent cytotoxicity. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .
- In Vivo Studies : Animal models have been utilized to assess the anticancer potential, where administration of the compound resulted in significant tumor reduction compared to control groups. The efficacy was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by Aziz-ur-Rehman et al. evaluated a series of piperidine derivatives, including sulfonyl-substituted compounds. The results demonstrated that these compounds exhibited moderate to strong antibacterial activity against clinical isolates, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for E. coli and P. aeruginosa .
- Cancer Treatment Model : In a controlled experiment involving mice with induced tumors, treatment with the compound led to a significant increase in survival rates compared to untreated controls. Histopathological analysis revealed reduced tumor size and lower mitotic indices in treated groups .
特性
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methoxyphenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-24-13-7-5-12(6-8-13)19-17(21)14-4-2-3-11-20(14)26(22,23)16-10-9-15(18)25-16/h5-10,14H,2-4,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXNAZWCDXUACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














